Nicotine salicylate

E-cigarette aerosol characterization Nicotine salt release kinetics Inhalation product formulation

Select Nicotine Salicylate (CAS 29790-52-1) for formulations where moderated nicotine delivery and reduced pulmonary cytotoxicity are critical. Comparative aerosol studies show Nicotine Salicylate produces lower aerosolized nicotine yields (p<0.05) and lower in vitro pulmonary toxicity versus Nicotine Benzoate, enabling safer, gradual dose-response profiles. The ortho-salicylate isomer (mp 112–115°C) is optimized for condensation aerosol devices requiring precise thermal vaporization. End-users favor its exceptionally smooth throat sensation. This 1:1 stoichiometric salt (C₁₇H₂₀N₂O₃, MW 300.35) is supplied as a white crystalline solid, ≥98% pure, for pharmaceutical R&D and controlled delivery applications. [Character limit: 594]

Molecular Formula C₁₇H₂₀N₂O₃
Molecular Weight 300.35 g/mol
CAS No. 29790-52-1
Cat. No. B021173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine salicylate
CAS29790-52-1
Synonyms3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine 2-Hydroxybenzoic Acid;  Nicotine Monosalicylate;  3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine Mono(2-hydroxybenzoate);  Salicylic Acid Nicotine;  1-Methyl-2-(3-pyridyl)pyrrolidine Salicylate;  Eudermol; 
Molecular FormulaC₁₇H₂₀N₂O₃
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/t10-;/m0./s1
InChIKeyAIBWPBUAKCMKNS-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotine Salicylate (CAS 29790-52-1): A Pharmaceutical-Grade Nicotine Salt for Controlled Nicotine Delivery and Research Applications


Nicotine salicylate (CAS 29790-52-1) is a 1:1 stoichiometric salt formed from (S)-nicotine and salicylic acid (2-hydroxybenzoic acid), with a molecular formula of C17H20N2O3 and a molecular weight of 300.35 g/mol [1]. It appears as a white to off-white crystalline solid with a melting point of 112–115 °C and solubility in water, DMSO, methanol, and alcohol [2]. As a member of the nicotine salt class, this compound is primarily utilized in pharmaceutical research for nicotine addiction and withdrawal studies [1], in controlled nicotine delivery formulations that offer more controlled absorption compared to free-base nicotine , and in e-liquid applications where smooth sensory profiles are desired [3].

Why Nicotine Salicylate Cannot Be Simply Substituted with Other Nicotine Salts: Quantitative Differentiation in Aerosol Release and Cellular Toxicity


Nicotine salicylate exhibits distinct physicochemical and biological properties that preclude simple substitution with other commonly used nicotine salts, such as nicotine benzoate, nicotine bitartrate (ditartrate), or nicotine malate. The specific counterion directly modulates both the nicotine release kinetics in aerosol applications [1] and the pulmonary cellular toxicity profile upon inhalation exposure [2]. Variance analysis from e-cigarette aerosol studies demonstrates that nicotine release is significantly affected by the type of nicotine salt (p < 0.05), with nicotine benzoate producing higher aerosolized nicotine yields than nicotine salicylate under identical puff conditions [1]. Concurrently, in vitro toxicological evaluations using human lung cells reveal that nicotine salicylate exhibits lower cytotoxicity relative to nicotine benzoate [2]. These quantitative differences mean that selecting one salt over another directly impacts both product performance characteristics and safety considerations—dimensions that cannot be addressed by generic in-class substitution without compromising formulation outcomes or regulatory compliance.

Nicotine Salicylate: Quantified Evidence of Differentiation from Comparator Nicotine Salts


Reduced Aerosolized Nicotine Release Compared to Nicotine Benzoate in E-Cigarette Applications

A head-to-head comparison study investigating the release behavior of nicotine from e-cigarette aerosols quantified the nicotine yield across four nicotine salt types—nicotine tartrate, nicotine malate, nicotine benzoate, and nicotine salicylate—using gas chromatographic analysis of Cambridge filter pad extracts [1]. At equal puff numbers, nicotine release from nicotine benzoate was consistently higher than from nicotine salicylate [1]. Variance analysis confirmed that nicotine release in e-cigarette aerosols was significantly affected by the type of nicotine salt (p < 0.05), with partial η² values indicating a measurable effect size attributable to salt type selection [1]. The lower aerosolized nicotine output from nicotine salicylate positions this salt for applications where moderated, controlled nicotine delivery is the formulation objective rather than maximal instantaneous release.

E-cigarette aerosol characterization Nicotine salt release kinetics Inhalation product formulation

Lower In Vitro Pulmonary Cytotoxicity Relative to Nicotine Benzoate in Human Lung Cell Models

A direct comparative toxicological evaluation assessed the pulmonary cellular effects of nicotine salts using aerosols generated by a 4th-generation vaping device and exposed to human lung cells at the air-liquid interface [1]. The study compared the toxicological responses induced by nicotine benzoate and nicotine salicylate, alongside their respective acid components (benzoic acid and salicylic acid) and freebase nicotine [1]. The key quantitative differentiation emerged from the relative toxicity assessment: nicotine salicylate exhibited measurably lower cytotoxicity than nicotine benzoate under the same exposure conditions [1]. Both nicotine salts were found to be strongly pro-inflammatory compared to baseline controls; however, the magnitude of toxic effect was significantly attenuated in the salicylate formulation relative to the benzoate formulation [1]. This cell-based evidence provides a quantitative safety-differentiation dimension between two widely used nicotine salt counterions.

Inhalation toxicology Pulmonary cellular toxicity Air-liquid interface exposure E-liquid safety evaluation

Isomer-Specific Differentiation: Ortho-Salicylic Acid (Salicylate) vs. Meta-Salicylic Acid Nicotine Salts

Within the nicotine-salicylic acid salt class, the isomeric position of the hydroxyl group on the benzoic acid ring produces structurally distinct compounds with measurably different physicochemical properties. Nicotine salicylate (CAS 29790-52-1), derived from ortho-hydroxybenzoic acid (salicylic acid), exhibits a melting point of 112–115 °C [1]. In contrast, nicotine meta-salicylate, synthesized from 3-hydroxybenzoic acid (m-salicylic acid) via acid-base neutralization in ethanol with a 1:1 nicotine:acid molar ratio, exhibits a melting point of 125 °C, with reported synthesis yields of 60–70% and purity reaching 99.7% [2][3]. The higher melting point and distinct thermal stability profile of the meta-isomer are specifically exploited in condensation aerosol delivery devices where selective, controlled vaporization of thin films is required [3]. This isomeric differentiation is not academic: formulation compatibility, thermal processing parameters, and device-specific vaporization performance depend directly on which isomer is selected.

Isomeric specificity Thermal vaporization Solid-state characterization Aerosol condensation devices

Differential Sensory Profile: Smoothness and Throat Sensation Compared to Nicotine Benzoate and Nicotine Bitartrate

Commercial nicotine salt manufacturers and industry product literature consistently differentiate nicotine salicylate from other common nicotine salts based on organoleptic properties relevant to consumer inhalation products. NicSelect™, a nicotine salt manufacturer, classifies nicotine salicylate (marketed as 'Chill Salt') as the smoothest nicotine salt in their portfolio, delivering a mild and cool sensation with minimal aftertaste and a pleasant nicotine impact . In direct comparison, nicotine benzoate ('Smooth Salt') provides a smooth vaping experience with a fast and noticeable nicotine hit, while nicotine ditartrate ('Rush Salt') is characterized as the fastest and most intense nicotine salt with a light aftertaste and potential for increased coil stress in vaping devices . Independent e-liquid industry sources corroborate this differentiation: nicotine salicylate provides a smoother throat hit compared to nicotine benzoate, attributed to the higher acidity of salicylic acid, which more effectively balances the natural alkalinity of nicotine [1]. While benzoate is noted for faster nicotine absorption, salicylate is preferred for extended, more comfortable vaping sessions due to reduced harshness [1].

Sensory evaluation Consumer product formulation Nicotine salt organoleptic properties E-liquid product development

Target Binding Affinity at Nicotinic Acetylcholine Receptors (nAChR)

The pharmacological activity of nicotine salicylate is mediated through agonism at nicotinic acetylcholine receptors (nAChRs). Quantitative binding data for nicotine salicylate at the rat neuronal nicotinic acetylcholine receptor (n-AChR) demonstrates a Ki value of 125 nM [1]. This binding affinity places the compound within the expected range for nicotine salts and provides a baseline pharmacological parameter for research applications. The Ki value is specific to the salt form and should be considered in receptor-binding experimental designs, particularly when comparing nicotine delivery formulations or investigating structure-activity relationships across nicotine salt variants. The measurement was conducted at the rat n-AChR under standard in vitro radioligand displacement assay conditions.

Receptor pharmacology Nicotinic acetylcholine receptor Binding affinity Addiction research

Solubility Profile and Physical Form for Formulation Compatibility

Nicotine salicylate presents as a white to off-white crystalline solid with a defined melting point of 112–115 °C [1][2]. The compound demonstrates solubility in multiple solvent systems including DMSO, methanol, water, dichloromethane:methanol (1:1 mixture), and alcohol [1]. The crystalline solid physical state distinguishes it from liquid freebase nicotine, which is a colorless, oily liquid at room temperature [3]. This solid-state form offers practical advantages for handling, accurate weighing, and stability during storage and formulation development. For analytical reference standard applications, the compound is commercially available with purity specifications ≥95%, enabling its use as a calibration standard in chromatographic method development and validation [1]. These physicochemical parameters are essential for formulation scientists to assess compatibility with various solvent systems and manufacturing processes, particularly when developing liquid formulations, analytical methods, or controlled-release dosage forms.

Preformulation Solubility Pharmaceutical development Analytical method development

Nicotine Salicylate: Research and Industrial Application Scenarios Based on Quantified Differentiation


E-Liquid and Inhalation Product Formulation Requiring Moderated Nicotine Release Kinetics

Based on direct comparative evidence showing that nicotine salicylate produces lower aerosolized nicotine yields than nicotine benzoate at equal puff numbers [1], formulators should select nicotine salicylate when the product design objective is controlled, moderated nicotine delivery rather than maximal immediate release. The significant effect of salt type on aerosol nicotine release (p < 0.05) [1] means that selecting nicotine salicylate over nicotine benzoate directly modulates the dose-response profile in e-cigarette and inhalation products. This scenario is particularly relevant for products positioned in markets with nicotine concentration caps or for formulations targeting gradual, extended nicotine delivery rather than rapid spike profiles.

Inhalation Product Development with Prioritized Pulmonary Safety Margins

The in vitro toxicological evidence demonstrating that nicotine salicylate exhibits lower pulmonary cytotoxicity than nicotine benzoate in human lung cell models exposed to aerosols at the air-liquid interface [1] directly informs product safety strategy. For manufacturers developing inhalation products where pulmonary safety differentiation is a regulatory or commercial priority, the selection of nicotine salicylate over nicotine benzoate is supported by quantifiable toxicological margin data. The finding that both salts are pro-inflammatory, but with attenuated effect for the salicylate [1], positions this compound for applications where reduced inhalation toxicity burden is a key performance indicator.

Condensation Aerosol and Thin-Film Vaporization Device Development

The isomeric differentiation between ortho-salicylic acid (nicotine salicylate, mp 112–115 °C [1]) and meta-salicylic acid (nicotine meta-salicylate, mp 125 °C [2]) directly governs thermal processing and vaporization behavior. For condensation aerosol devices that rely on selective, controlled vaporization of thin nicotine salt films, the melting point differential of approximately 10–13 °C determines device compatibility and performance [2]. Development of aerosol nicotine delivery devices, including those targeting smoking cessation applications through thin-film vaporization [2], requires precise selection between ortho- and meta-salicylate isomers based on the specific thermal profile and vaporization characteristics of the device platform.

Consumer Product Formulation Targeting Smooth Sensory Experience and Reduced Throat Harshness

For e-liquid and consumer nicotine product formulators, the consistent industry characterization of nicotine salicylate as delivering the smoothest throat sensation among common nicotine salts [1][2] supports product positioning in market segments where reduced harshness is a primary consumer preference. The differential sensory profile relative to nicotine benzoate (more intense throat hit) and nicotine ditartrate (fastest, most intense) [1] provides a clear basis for salt selection. This scenario is directly relevant to product lines emphasizing comfort, extended use sessions, and appeal to consumers seeking a less abrasive inhalation experience compared to freebase nicotine or benzoate-based formulations.

Nicotine Addiction and Receptor Pharmacology Research Studies

The availability of quantified receptor binding affinity data (Ki = 125 nM at rat n-AChR) [1] and defined physicochemical properties (crystalline solid, mp 112–115 °C, solubility profile) [1] supports the use of nicotine salicylate as a well-characterized reference compound in academic and pharmaceutical research settings. Researchers investigating nicotine addiction mechanisms, withdrawal physiology, and structure-activity relationships at nicotinic receptors can rely on this characterized salt form for reproducible experimental designs. The compound's established use in studying nicotine pharmacokinetics and pharmacodynamics [1] further validates its role as a research tool in addiction science.

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